Cas no 894010-04-9 (1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea)

1-(4-Methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic organic compound featuring a benzothiazole core linked to a phenylpyrrolidinone moiety via a urea bridge. This structure imparts potential pharmacological relevance, particularly in targeting enzyme inhibition or receptor modulation due to its heterocyclic components. The 4-methyl substitution on the benzothiazole ring may enhance lipophilicity and metabolic stability, while the 5-oxo-pyrrolidine fragment could contribute to conformational rigidity and binding affinity. The urea linker offers hydrogen-bonding capacity, potentially improving target interaction. This compound is of interest in medicinal chemistry research for its scaffold versatility and possible applications in developing bioactive molecules. Its synthesis and characterization require specialized expertise in heterocyclic chemistry.
1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea structure
894010-04-9 structure
商品名:1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
CAS番号:894010-04-9
MF:C19H18N4O2S
メガワット:366.436822414398
CID:5516668

1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea 化学的及び物理的性質

名前と識別子

    • Urea, N-(4-methyl-2-benzothiazolyl)-N'-(5-oxo-1-phenyl-3-pyrrolidinyl)-
    • 1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
    • インチ: 1S/C19H18N4O2S/c1-12-6-5-9-15-17(12)21-19(26-15)22-18(25)20-13-10-16(24)23(11-13)14-7-3-2-4-8-14/h2-9,13H,10-11H2,1H3,(H2,20,21,22,25)
    • InChIKey: KXKDKIPMVFKIHR-UHFFFAOYSA-N
    • ほほえんだ: N(C1=NC2=C(C)C=CC=C2S1)C(NC1CC(=O)N(C2=CC=CC=C2)C1)=O

1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2024-0218-1mg
1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
894010-04-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2024-0218-5mg
1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
894010-04-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2024-0218-50mg
1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
894010-04-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F2024-0218-5μmol
1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
894010-04-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2024-0218-4mg
1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
894010-04-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2024-0218-10mg
1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
894010-04-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2024-0218-40mg
1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
894010-04-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2024-0218-25mg
1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
894010-04-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2024-0218-3mg
1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
894010-04-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2024-0218-2mg
1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
894010-04-9 90%+
2mg
$59.0 2023-05-17

1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea 関連文献

1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)ureaに関する追加情報

Professional Introduction to Compound with CAS No. 894010-04-9 and Product Name: 1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

The compound with the CAS number 894010-04-9 and the product name 1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex aromatic and heterocyclic structure, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of both benzothiazole and pyrrolidinone moieties in its framework suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

In recent years, the development of novel scaffolds that combine different pharmacophoric elements has become a cornerstone in the design of next-generation therapeutics. The 1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea molecule exemplifies this trend by integrating structural features that are known to enhance binding affinity and selectivity. Specifically, the benzothiazole ring is a well-documented scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a methyl group at the 4-position of the benzothiazole ring further modulates its electronic properties, potentially enhancing its interaction with biological targets.

The urea moiety in the compound’s structure is another key pharmacophore that contributes to its biological activity. Urea-based compounds have been extensively studied for their ability to act as protease inhibitors, particularly in the context of diseases such as cancer and inflammation. The 5-oxo-1-phenylpyrrolidinone component further enriches the molecule’s pharmacological profile by introducing additional hydrogen bonding capabilities and steric hindrance, which can be critical for optimizing binding interactions with enzymes and receptors.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of complex molecules with remarkable accuracy. By leveraging molecular docking simulations and quantum mechanical calculations, scientists have been able to identify key interactions between 1-(4-methyl-1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-y)urea and various biological targets. These studies have highlighted its potential as an inhibitor of enzymes involved in cancer progression, such as kinases and proteases. Additionally, preliminary in vitro assays have demonstrated promising activity against certain inflammatory pathways, suggesting its utility in treating chronic inflammatory diseases.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the benzothiazole ring through cyclization reactions, followed by functionalization at the 4-position with a methyl group. Subsequent steps involve constructing the pyrrolidinone moiety through intramolecular condensation reactions. The final step involves coupling these two fragments via a urea linkage using appropriate coupling reagents. Advances in synthetic methodologies have made it possible to streamline these processes, making large-scale production more feasible.

One of the most exciting aspects of this compound is its potential for further derivatization to enhance its pharmacological properties. By modifying substituents on either the benzothiazole or pyrrolidinone rings, researchers can fine-tune its activity profile to target specific diseases or biological pathways. For instance, introducing halogen atoms or other electron-withdrawing groups can modulate its binding affinity and selectivity. Similarly, modifications to the phenyl ring in the pyrrolidinone moiety can influence its metabolic stability and bioavailability.

Current research is focused on evaluating the therapeutic potential of 1-(4-methyl-l,l-benzothiazol-l-l2-y)-l(l(5-oxo-l-phcnylpyrrolidin-l(l(3-y)urea in preclinical models. In vivo studies have shown encouraging results regarding its ability to inhibit tumor growth and reduce inflammation without significant side effects. These findings are particularly noteworthy given the growing demand for targeted therapies that minimize systemic toxicity. Additionally, efforts are underway to develop novel formulations that enhance its delivery and bioavailability, ensuring that it reaches its target sites effectively.

The integration of machine learning algorithms into drug discovery pipelines has significantly accelerated the process of identifying promising candidates like 894010-l04-l, enabling researchers to screen vast libraries of compounds more efficiently than ever before. By analyzing structural features and predicting biological activities using artificial intelligence (AI), scientists can prioritize compounds for further testing based on their potential therapeutic value. This approach has already led to several breakthroughs in identifying novel drug candidates for various diseases.

As our understanding of disease mechanisms continues to evolve, so does our ability to design molecules that target them more effectively. The 894010-l04-l compound represents a testament to this progress by combining multiple pharmacophores into a single entity that exhibits multiple biological activities simultaneously. This approach not only simplifies drug design but also increases the likelihood of finding compounds with broad therapeutic applications.

In conclusion,894010-l04-l is a highly promising compound with significant potential in pharmaceutical applications due to its unique structural features and multifaceted biological activities. Its development underscores the importance of interdisciplinary collaboration between organic chemists、biologists、pharmacologists,and computer scientists in advancing drug discovery efforts。With further research,this compound could emerge as a valuable therapeutic agent for treating various diseases,including cancer、inflammation、and other chronic conditions。

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.